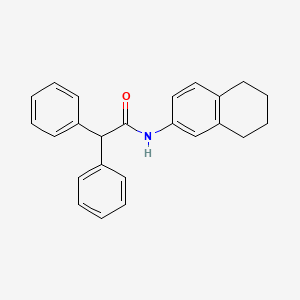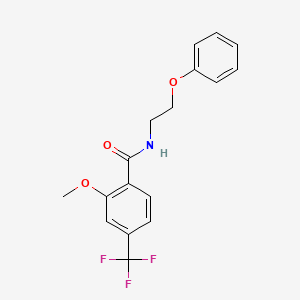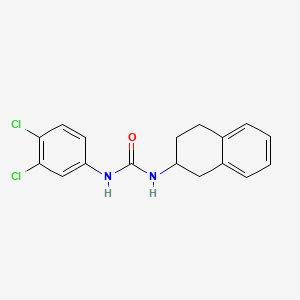![molecular formula C26H38N2O3 B4327600 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate](/img/structure/B4327600.png)
2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate
Vue d'ensemble
Description
2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate, also known as A769662, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. A769662 is a potent activator of AMP-activated protein kinase (AMPK), an enzyme that plays a crucial role in regulating cellular energy metabolism.
Mécanisme D'action
The mechanism of action of 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate involves the activation of AMPK, an enzyme that plays a crucial role in regulating cellular energy metabolism. AMPK is activated in response to cellular stress, such as low energy levels, and functions to restore energy balance by promoting energy-producing pathways and inhibiting energy-consuming pathways. 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate activates AMPK by binding to the regulatory subunit of the enzyme, resulting in a conformational change that allows for increased activity.
Biochemical and Physiological Effects:
The activation of AMPK by 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate has several biochemical and physiological effects. In skeletal muscle cells, 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate increases glucose uptake and insulin sensitivity by promoting the translocation of glucose transporters to the cell membrane. In cancer cells, 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate induces cell cycle arrest and apoptosis by inhibiting the mTOR pathway, which is involved in cell growth and proliferation. In neurodegenerative diseases, 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate protects against neuronal damage by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate has several advantages for lab experiments, including its high potency and specificity for AMPK activation. 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate is its instability in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate. One area of interest is the development of novel therapeutic applications for 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate in disease states such as cancer and neurodegenerative diseases. Another area of research is the identification of potential side effects and toxicity of 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate, which will be important for the development of safe and effective therapies. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate on cellular metabolism and energy balance.
Applications De Recherche Scientifique
2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate has been extensively studied for its potential therapeutic applications in various disease states, including metabolic disorders, cancer, and neurodegenerative diseases. In metabolic disorders such as type 2 diabetes and obesity, 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In cancer, 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases such as Alzheimer's and Parkinson's, 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate has been shown to protect against neuronal damage and improve cognitive function.
Propriétés
IUPAC Name |
[2-(adamantane-1-carbonylamino)-2-methylpropyl] N-(4-tert-butylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O3/c1-24(2,3)20-6-8-21(9-7-20)27-23(30)31-16-25(4,5)28-22(29)26-13-17-10-18(14-26)12-19(11-17)15-26/h6-9,17-19H,10-16H2,1-5H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPASLDCUZMQKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)OCC(C)(C)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4327521.png)
![N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327529.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4327532.png)
![N-cyclopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327549.png)


![N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide](/img/structure/B4327575.png)
![3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide](/img/structure/B4327587.png)
![methyl 4-methoxy-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4327593.png)

![N-(3,4-dichlorophenyl)-N'-[2-(2-ethoxyphenoxy)ethyl]urea](/img/structure/B4327609.png)

![2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B4327620.png)
![1-(2-chlorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4327627.png)